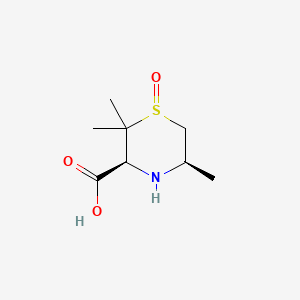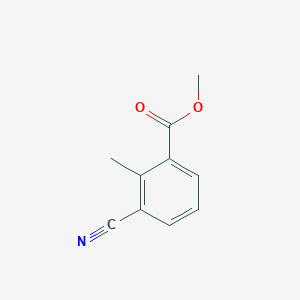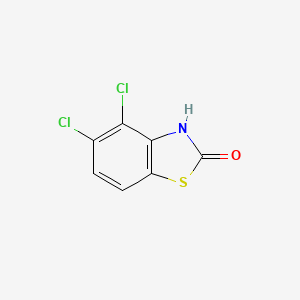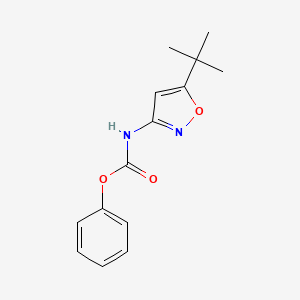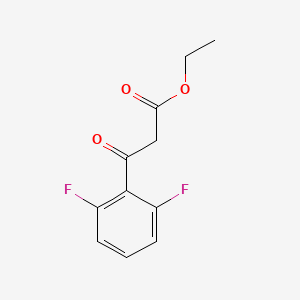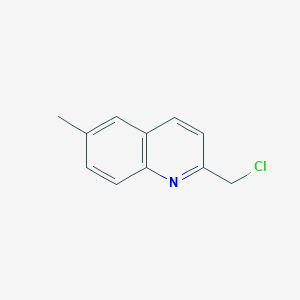
2-(Chloromethyl)-6-methylquinoline
概要
説明
“2-(Chloromethyl)-6-methylquinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-6-methylquinoline” and its derivatives has been reported in several studies . One common method involves the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-methylquinoline” can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “2-(Chloromethyl)-6-methylquinoline” can be studied using various techniques. For instance, the S_N2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported, which provides insights into the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-methylquinoline” can be analyzed using various techniques. For instance, melting point analysis can be used to identify the compound based on its stable physical property .科学的研究の応用
Antimicrobial Activity
2-(Chloromethyl)-6-methylquinoline and its derivatives have shown promising results in antimicrobial studies. Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline, demonstrating significant antifungal and antibacterial activities against various strains including Aspergillus niger, Escherichia coli, and Staphylococcus aureus (Kumar, Bawa, Kaushik, & Panda, 2011). Similarly, Bawa et al. (2009) reported the synthesis of 2-chloro-6-methylquinoline hydrazone derivatives, which exhibited significant antibacterial activity against various bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds involving 2-(chloromethyl)-6-methylquinoline. Xie and Li (2014) developed a microwave-assisted halogenation method for 2-methylquinolines, including the synthesis of 2-(chloromethyl)quinolines (Xie & Li, 2014). Additionally, Kóródi (1991) explored the side-chain chlorination of methylquinolines, providing insights into the chlorination process and its derivatives (Kóródi, 1991).
Potential in Cancer Research
There is interest in the potential of 2-(chloromethyl)-6-methylquinoline derivatives in cancer research. Li et al. (2010) described the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which were used as intermediates in developing novel anticancer agents (Li et al., 2010). Additionally, Somvanshi et al. (2008) synthesized and evaluated 2,4-dichloro-6-methylquinoline for its cytotoxic and apoptotic activity on human oral carcinoma cells, suggesting its potential as an anticancer agent (Somvanshi et al., 2008).
Safety and Hazards
将来の方向性
The future directions in the research of “2-(Chloromethyl)-6-methylquinoline” could involve the development of novel catalytic methods for S_N-transformations . Additionally, the use of micellar reaction media for performing a large array of organic chemistries using water as the bulk solvent has been suggested .
特性
IUPAC Name |
2-(chloromethyl)-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGYHQUXRUXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563621 | |
| Record name | 2-(Chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methylquinoline | |
CAS RN |
22989-38-4 | |
| Record name | 2-(Chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)

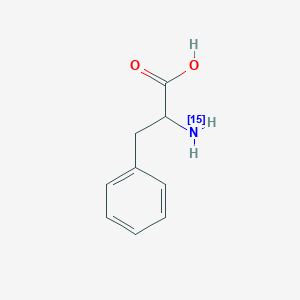
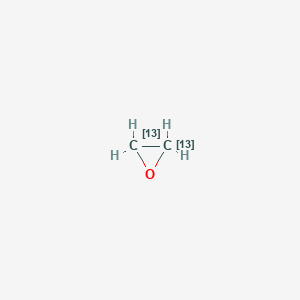
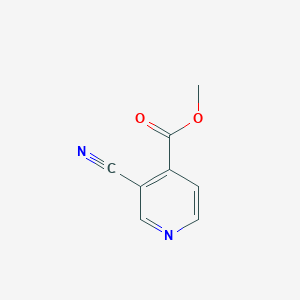

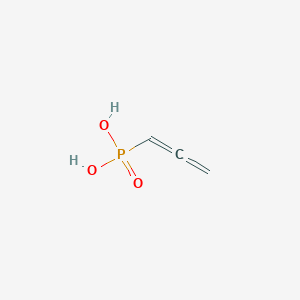
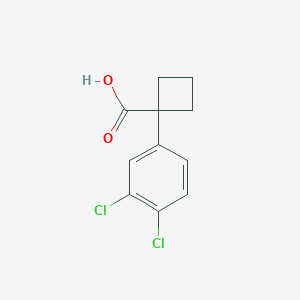
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
